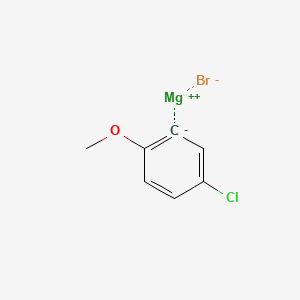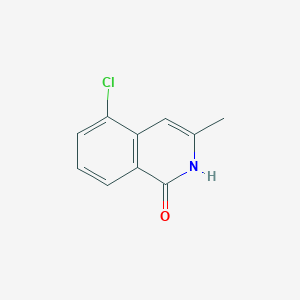
Sodium paeonol sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium paeonol sulfonate is a derivative of paeonol, a natural compound extracted from the root bark of the medicinal plant Paeonia suffruticosa. Paeonol is known for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects. This compound enhances the solubility and stability of paeonol, making it more suitable for various applications in medicine and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium paeonol sulfonate typically involves the sulfonation of paeonol. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective sulfonation of the hydroxyl group on the paeonol molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where paeonol is reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form this compound. The product is purified through crystallization or other separation techniques to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium paeonol sulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to paeonol or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced paeonol, and substituted paeonol compounds .
Aplicaciones Científicas De Investigación
Sodium paeonol sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound is investigated for its anti-inflammatory, antibacterial, and antitumor properties. It is also used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the formulation of pharmaceuticals, cosmetics, and other products requiring enhanced solubility and stability .
Mecanismo De Acción
The mechanism of action of sodium paeonol sulfonate involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the NF-κB and MAPK pathways.
Antitumor: It induces apoptosis in cancer cells by activating caspases and regulating the PI3K/AKT pathway.
Antibacterial: It disrupts bacterial cell membranes and inhibits the synthesis of essential bacterial proteins
Comparación Con Compuestos Similares
Paeonol: The parent compound with similar pharmacological activities but lower solubility and stability.
Paeoniflorin: Another compound derived from Paeonia species with anti-inflammatory and neuroprotective effects.
Salicin: A natural anti-inflammatory compound found in willow bark with similar therapeutic properties
Uniqueness: Sodium paeonol sulfonate stands out due to its enhanced solubility and stability compared to paeonol. This makes it more suitable for various applications, especially in the pharmaceutical and cosmetic industries. Its ability to undergo diverse chemical reactions also adds to its versatility as a research and industrial compound .
Propiedades
IUPAC Name |
sodium;5-acetyl-4-hydroxy-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S.Na/c1-5(10)6-3-9(16(12,13)14)8(15-2)4-7(6)11;/h3-4,11H,1-2H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNJLCRMQHXPLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2741895.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)
![5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2741899.png)


![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2741904.png)
![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)
![4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2741908.png)

![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)
